Cytotoxic Potency in Cisplatin-Resistant Cell Lines
Triplatin tetranitrate (BBR3464) demonstrates markedly enhanced cytotoxic potency relative to cisplatin in cancer cell lines with acquired cisplatin resistance. In a panel of seven human tumor cell lines naturally resistant to cisplatin (three ovarian and four melanomas), BBR3464 exhibited IC50 values at least 20-fold lower than cisplatin [1]. Furthermore, in the OAW42MER ovarian carcinoma cell line with acquired cisplatin resistance, a 14-fold increased sensitivity to BBR3464 was observed compared to the parental OAW42 cell line, a pattern not seen with cisplatin [2].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | BBR3464 IC50 values at least 20-fold lower than cisplatin in 7/7 resistant lines; 14-fold increased sensitivity in OAW42MER vs OAW42 |
| Comparator Or Baseline | Cisplatin IC50 values in the same panel of 7 resistant cell lines; cisplatin sensitivity in OAW42MER |
| Quantified Difference | ≥20-fold lower IC50; 14-fold increased sensitivity (OAW42MER vs OAW42) |
| Conditions | Panel of 7 human tumor cell lines (3 ovarian, 4 melanoma) with natural cisplatin resistance; OAW42 and OAW42MER human ovarian carcinoma cell lines, 1-h drug exposure |
Why This Matters
This data demonstrates that triplatin tetranitrate can overcome both intrinsic and acquired resistance to cisplatin, providing a scientific rationale for its selection in research settings where cisplatin resistance is a limiting factor.
- [1] Manzotti C, et al. BBR 3464: A Novel Triplatinum Complex, Exhibiting a Preclinical Profile of Antitumor Efficacy Different from Cisplatin. Clin Cancer Res. 2000;6(7):2626-2634. View Source
- [2] Orlandi L, et al. Effects of a novel trinuclear platinum complex in cisplatin-sensitive and cisplatin-resistant human ovarian cancer cell lines: interference with cell cycle progression and induction of apoptosis. Eur J Cancer. 2001;37(5):649-659. View Source
